molecular formula C17H17ClN2O4S B407014 4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide CAS No. 332039-71-1

4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Cat. No.: B407014
CAS No.: 332039-71-1
M. Wt: 380.8g/mol
InChI Key: AHOFTLALAVJAKS-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a chemical compound with the molecular formula C17H17ClN2O4S It is known for its complex structure, which includes a morpholine ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the morpholine ring with chlorosulfonic acid.

    Coupling with 4-chlorobenzoyl Chloride: The final step involves the coupling of the sulfonylated morpholine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide
  • 3-chloro-N-(4-chloro-3-(4-morpholinylsulfonyl)phenyl)-1-benzothiophene-2-carboxamide

Uniqueness

4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and sulfonyl group contribute to its stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-chloro-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-14-3-1-13(2-4-14)17(21)19-15-5-7-16(8-6-15)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOFTLALAVJAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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